(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic organic compound with a complex structure that combines elements of triazoles, azetidines, and thiazoles. This compound exhibits significant potential due to its unique molecular arrangement, which endows it with diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step reactions starting from readily available precursors.
Initial Step: : Formation of the triazole ring through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Intermediate Formation: : Introduction of the azetidine moiety through nucleophilic substitution or cyclization reactions.
Final Assembly: : Coupling the triazole-azetidine intermediate with a 2-phenylthiazol-4-ylmethanone derivative under specific conditions involving catalysts like palladium or copper to achieve the desired compound.
Industrial Production Methods: For large-scale production, continuous flow chemistry and microwave-assisted synthesis are employed to enhance reaction efficiency and yield. The use of automated synthesis platforms also helps in scaling up the production while maintaining consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the azetidine and thiazole rings, forming various oxidized derivatives.
Reduction: : Reduction can target the triazole ring or the carbonyl group, leading to the formation of different reduced forms.
Substitution: : The compound is reactive towards nucleophilic and electrophilic substitution reactions, especially at positions adjacent to the triazole and thiazole rings.
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Lithium aluminium hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS), and nucleophiles like amines or alcohols under acidic or basic conditions.
Oxidation: : Formation of ketones, carboxylic acids, and N-oxides.
Reduction: : Formation of amines, alcohols, and hydrocarbon derivatives.
Substitution: : Formation of substituted triazoles and thiazoles with varied functional groups.
Scientific Research Applications
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone finds application in various fields due to its multifaceted properties:
Chemistry:Used as a building block for the synthesis of more complex organic molecules.
Serves as a ligand in coordination chemistry for catalysis.
Investigated for its antimicrobial and antifungal activities.
Studied for potential use in enzyme inhibition and protein binding.
Explored for potential pharmaceutical applications, including as an anti-inflammatory and anticancer agent.
Research on its role in modulating biochemical pathways and molecular targets in various diseases.
Utilized in the development of novel materials with specific chemical and physical properties.
Applied in agrochemical research for pesticide and herbicide development.
Mechanism of Action
Mechanism: The mechanism by which (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. Its triazole and azetidine moieties allow it to form stable complexes with these targets, thereby modulating their activity.
Molecular Targets and Pathways:Enzymes: : Inhibits certain enzymes involved in metabolic pathways, leading to altered cellular processes.
Receptors: : Binds to specific receptors, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds:
(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-thiazol-4-yl)methanone: : Lacks the phenyl group on the thiazole ring, resulting in different chemical and biological properties.
(3-(4-Methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone: : Substitution of the phenoxymethyl group with a methyl group on the triazole ring, leading to altered reactivity and application potential.
Uniqueness: (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone stands out due to its unique combination of triazole, azetidine, and phenylthiazole moieties, which confer a distinct set of properties and applications not seen in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c28-22(20-15-30-21(23-20)16-7-3-1-4-8-16)26-12-18(13-26)27-11-17(24-25-27)14-29-19-9-5-2-6-10-19/h1-11,15,18H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCQCQAOTHLIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.